molecular formula C11H11N3O2 B2929712 5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1501874-12-9

5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2929712
CAS No.: 1501874-12-9
M. Wt: 217.228
InChI Key: LFFNIAKNSMFTJE-UHFFFAOYSA-N
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Description

5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a methyl group at the 5th position and a pyridin-4-ylmethyl group attached to the 1st position of the pyrazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyrazole-3-carboxylic acid as the starting material.

  • Methylation: The pyrazole ring is methylated at the 5th position using methylating agents such as methyl iodide or dimethyl sulfate.

  • Alkylation: The pyridin-4-ylmethyl group is introduced through an alkylation reaction using 4-pyridinylmethyl chloride or bromide.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The choice of reagents and solvents is optimized for cost-effectiveness and environmental safety.

Types of Reactions:

  • Oxidation: The pyrazole ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyrazole ring or its substituents.

  • Substitution: Substitution reactions can occur at different positions of the pyrazole ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Alkyl halides, acyl chlorides, and amines are used as substituents, with conditions varying based on the specific reaction.

Major Products Formed:

  • Oxidation Products: Pyrazole-3-carboxylic acid derivatives with additional oxygen-containing functional groups.

  • Reduction Products: Reduced forms of the pyrazole ring or its substituents.

  • Substitution Products: Pyrazole derivatives with various alkyl, acyl, or amino groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors. Medicine: The compound has potential therapeutic applications, including anti-inflammatory, analgesic, and antipyretic properties. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism may involve binding to active sites, inhibiting enzymatic activity, or modulating receptor signaling pathways. The molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • Pyrazole-3-carboxylic acid: A closely related compound without the methyl group.

  • 4-Pyridinylmethyl pyrazole derivatives: Compounds with different substituents on the pyridine ring.

  • Other methylated pyrazoles: Pyrazoles with methyl groups at different positions.

Uniqueness: The presence of both the methyl group and the pyridin-4-ylmethyl group distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.

Properties

IUPAC Name

5-methyl-1-(pyridin-4-ylmethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)13-14(8)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFNIAKNSMFTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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